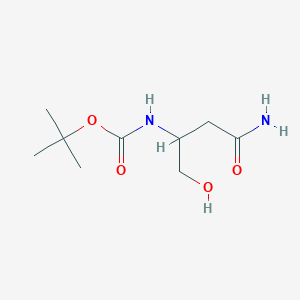
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate is a chemical compound with the molecular formula C9H18N2O4. It is a derivative of carbamic acid and is known for its use in various chemical and biological applications. The compound is characterized by its tert-butyl group and the presence of both carbamoyl and hydroxypropan-2-yl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the carbamoyl and hydroxypropan-2-yl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions. The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the carbamoyl and hydroxypropan-2-yl groups allows it to form hydrogen bonds and other interactions with target proteins, influencing their conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler derivative with only the tert-butyl and carbamate groups.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with two hydroxy groups on the propyl chain.
Tert-butyl (3-hydroxypropyl)carbamate: Contains a hydroxypropyl group but lacks the carbamoyl group.
Uniqueness
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate is unique due to the presence of both carbamoyl and hydroxypropan-2-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
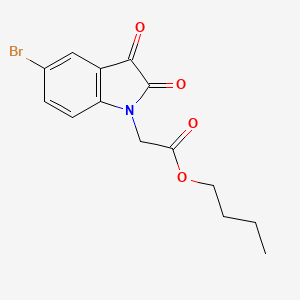
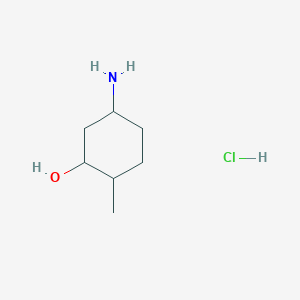
![3-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B12497742.png)

![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)

![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)

![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)
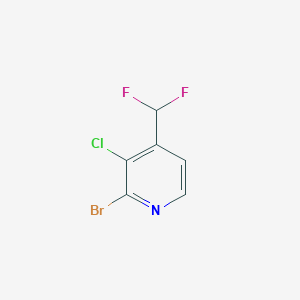
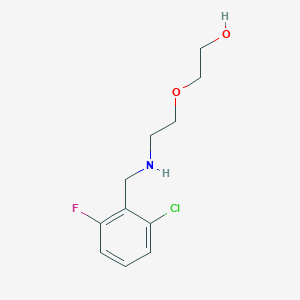
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
